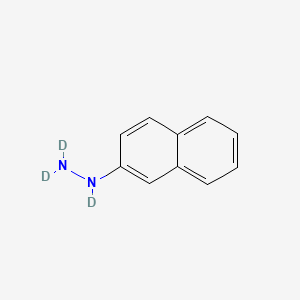
2-Naphthylhydrazine-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthylhydrazine-D3 is a deuterated analog of 2-Naphthylhydrazine, which is a derivative of naphthalene. This compound is primarily used as an intermediate in the synthesis of various dyes, including Indocyanine Green-d12, a tricarbocyanine dye with infrared absorbing properties. The deuterium labeling in this compound makes it particularly useful in research applications where isotopic labeling is required.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for preparing 2-Naphthylhydrazine involves the reaction of 2-naphthol with hydrazine hydrate. This one-step reaction simplifies the preparation process and avoids the use of carcinogenic 2-naphthylamine . The reaction conditions are typically mild, making it suitable for industrial applications.
Industrial Production Methods
The industrial production of 2-Naphthylhydrazine-D3 follows similar synthetic routes as its non-deuterated counterpart. The process involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. This method is advantageous due to its simplicity and the mild reaction conditions required .
化学反応の分析
Types of Reactions
2-Naphthylhydrazine-D3 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthoquinone derivatives .
科学的研究の応用
2-Naphthylhydrazine-D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic dyes and imaging agents.
Industry: Applied in the production of dyes and pigments with specific properties.
作用機序
The mechanism of action of 2-Naphthylhydrazine-D3 involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting cellular processes and pathways .
類似化合物との比較
Similar Compounds
2-Naphthylhydrazine: The non-deuterated analog of 2-Naphthylhydrazine-D3.
1-Naphthylhydrazine: Another naphthalene derivative with similar chemical properties.
Indocyanine Green: A tricarbocyanine dye used in medical diagnostics.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This property allows for more precise tracking and analysis in various scientific applications.
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
161.22 g/mol |
IUPAC名 |
1,1,2-trideuterio-2-naphthalen-2-ylhydrazine |
InChI |
InChI=1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2/i/hD3 |
InChIキー |
VNICRWVQYFRWDK-ZRLBSURWSA-N |
異性体SMILES |
[2H]N([2H])N([2H])C1=CC2=CC=CC=C2C=C1 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


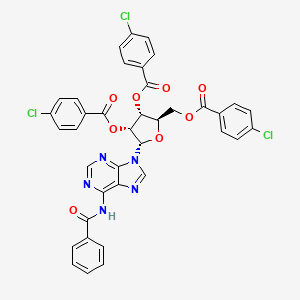


![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
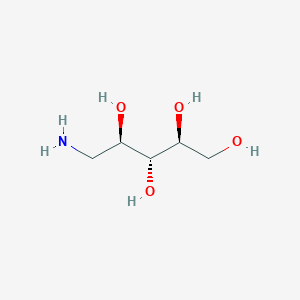
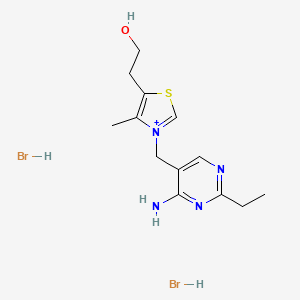
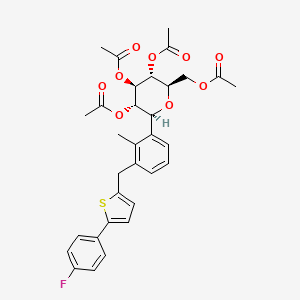
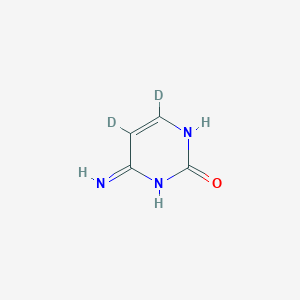
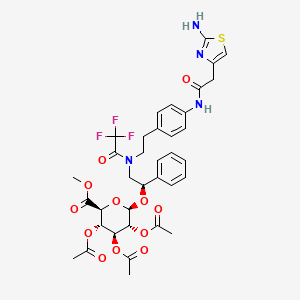
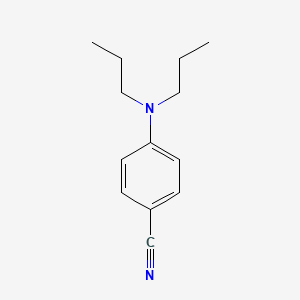
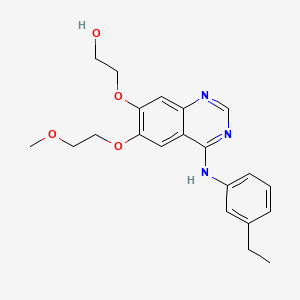
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)

